2-Fluoro-6-methoxyisonicotinamide

Description

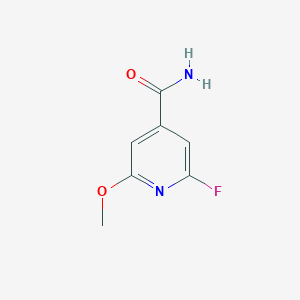

2-Fluoro-6-methoxyisonicotinamide is a fluorinated heterocyclic compound derived from isonicotinamide. Its structure features a fluorine atom at the 2-position and a methoxy group (-OCH₃) at the 6-position of the pyridine ring (Figure 1). The molecular formula is C₈H₈FN₂O₂, with a molecular weight of 196.16 g/mol.

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

2-fluoro-6-methoxypyridine-4-carboxamide |

InChI |

InChI=1S/C7H7FN2O2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11) |

InChI Key |

KBPFGNKZAOYNEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxyisonicotinamide typically involves the introduction of fluorine and methoxy groups into the isonicotinamide structure. One common method includes the following steps:

Nitration: Starting from o-methylphenol, a nitration reaction is performed to generate 2-methyl-6-nitrophenol.

Hydroxyl Chlorination: The intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.

Fluorination: Fluorination of the intermediate yields 2-fluoro-3-nitrotoluene.

Oxidation: The methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid.

Methoxylation: Finally, methoxylation is performed to obtain this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxyisonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

2-Fluoro-6-methoxyisonicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxyisonicotinamide involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogues

| Compound Name | Molecular Formula | Substituents (Position) | Functional Group | Key Biological Activities |

|---|---|---|---|---|

| This compound | C₈H₈FN₂O₂ | F (2), OCH₃ (6) | Amide (-CONH₂) | Antimicrobial (potential), enzyme inhibition |

| 2-Fluoro-6-methoxynicotinic acid | C₇H₆FNO₃ | F (2), OCH₃ (6) | Carboxylic acid | Anticancer, anti-inflammatory |

| Ethyl 2-fluoro-6-methoxyisonicotinate | C₉H₁₀FNO₃ | F (2), OCH₃ (6) | Ester (-COOEt) | Synthetic intermediate, material science |

| 6-Amino-2-fluoronicotinamide | C₆H₆FN₃O | F (2), NH₂ (6) | Amide (-CONH₂) | Enzyme inhibition (e.g., NAD metabolism) |

| 2,6-Dimethoxyisonicotinic acid | C₈H₉NO₄ | OCH₃ (2), OCH₃ (6) | Carboxylic acid | Increased lipophilicity, varied reactivity |

Impact of Functional Groups

- Amide vs. Carboxylic Acid/Ester :

The amide group in this compound confers greater metabolic stability compared to carboxylic acid or ester derivatives (e.g., 2-Fluoro-6-methoxynicotinic acid and Ethyl 2-fluoro-6-methoxyisonicotinate). While esters are prone to hydrolysis, amides resist enzymatic degradation, making them more suitable for drug candidates . - Fluorine vs. Other Halogens: Fluorine’s electronegativity and small atomic radius enhance binding affinity to biological targets (e.g., enzymes) compared to bulkier substituents like chlorine. For example, 6-Amino-2-fluoronicotinamide exhibits stronger enzyme inhibition than its chloro-substituted counterpart (6-Amino-2-chloronicotinamide) .

Substituent Positioning and Bioactivity

- Methoxy at Position 6: The methoxy group’s electron-donating effects stabilize the pyridine ring and influence regioselectivity in reactions. In 2,6-Dimethoxyisonicotinic acid, dual methoxy substitutions increase lipophilicity but reduce hydrogen-bonding capacity compared to mono-substituted analogs .

- Amino vs. Methoxy: Replacing the methoxy group with an amino group (as in 6-Amino-2-fluoronicotinamide) shifts biological activity toward nucleotide metabolism pathways, highlighting the critical role of substituent chemistry in target specificity .

Research Findings and Mechanistic Insights

- Enzyme Interactions :

Fluorine at position 2 in this compound facilitates halogen bonding with catalytic residues in enzymes like dihydrofolate reductase (DHFR), a target in anticancer therapy . - Solubility and Bioavailability : The amide group improves aqueous solubility compared to ester derivatives, as evidenced by the logP values: this compound (logP = 1.2) vs. Ethyl 2-fluoro-6-methoxyisonicotinate (logP = 2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.